Ioglycamide disodium, known in the pharmaceutical field primarily as Ioglycamic acid, is an iodinated contrast medium used for X-ray imaging, particularly in visualizing the gall bladder. Its chemical formula is , and it has a molar mass of approximately 1127.712 g/mol. This compound is classified as a radiopaque agent, which means it enhances the contrast of structures or fluids within the body during imaging procedures, making it easier to diagnose conditions related to the gall bladder and other organs .
Ioglycamide disodium is derived from Ioglycamic acid, which is synthesized for medical applications. It falls under the category of iodinated contrast agents, which are crucial in radiological imaging. The primary source of this compound is through chemical synthesis in pharmaceutical laboratories where it is formulated for use in medical diagnostics .
The synthesis of Ioglycamide disodium typically involves multi-step chemical reactions that incorporate iodine into a stable organic framework. The synthesis process may include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and concentration to ensure high yields and purity of the final product. Advanced techniques like High-Performance Liquid Chromatography (HPLC) are often employed to analyze the purity and confirm the structure of synthesized compounds .
Ioglycamide disodium consists of a complex molecular structure characterized by multiple iodine atoms attached to an aromatic system along with nitrogen and oxygen functionalities. The presence of six iodine atoms contributes significantly to its radiopacity.
Ioglycamide disodium undergoes various chemical reactions depending on its environment. Key reactions include:
These reactions are critical for understanding how Ioglycamide disodium behaves in biological systems and how it can be optimized for use in medical imaging .
The mechanism by which Ioglycamide disodium functions as a contrast agent involves its ability to attenuate X-rays due to the high atomic number of iodine. When administered into the body:
The effectiveness of Ioglycamide disodium is quantified by its radiographic density compared to surrounding tissues, which is crucial for accurate diagnosis .
These properties are essential for ensuring that Ioglycamide disodium remains effective during storage and use in clinical settings .
Ioglycamide disodium is primarily utilized in medical imaging as a contrast medium for X-ray examinations. Its applications include:
Additionally, ongoing research explores its potential uses in other imaging modalities or therapeutic applications due to its unique chemical properties .
Ioglycamide disodium (C${14}$H${14}$I${4}$N${2}$Na${2}$O${6}$) emerged in the mid-20th century as a pioneering ionic dimeric contrast agent specifically engineered for biliary tract imaging. Its molecular architecture featured two tri-iodinated benzene rings connected by an amide linkage, creating a planar configuration with six iodine atoms – a significant advancement over earlier mono- or di-iodinated compounds. This high iodine payload (approximately 65% by weight) provided superior radiographic density essential for visualizing the intricate branching patterns of the biliary tree [4]. The disodium carboxylate groups conferred water solubility but also established the molecule as a high-osmolar contrast medium (HOCM), with osmolality exceeding 1500 mOsm/kg – nearly five times plasma osmolality [5].
Unlike intravenous cholangiographic agents, ioglycamide disodium was administered via direct injection into the biliary system during operative or percutaneous procedures. Its molecular design balanced biliary excretion against systemic absorption, concentrating iodine within bile ducts to achieve diagnostic opacification. Radiologists leveraged this property to delineate biliary anatomy with unprecedented clarity, diagnosing calculi, strictures, and cystic duct pathologies that were previously radiographically occult. The agent’s viscosity profile permitted injection through fine-gauge catheters without precipitation, a critical technical advantage during invasive procedures [4]. Despite later being superseded, ioglycamide represented a chemical milestone in organ-specific contrast agent design – proving that molecular engineering could target radiographic visualization to specific anatomical systems.
Table 1: Key Physicochemical Properties of Ioglycamide Disodium
Property | Specification | Diagnostic Significance |
---|---|---|
Iodine Content | ~65% by weight | High radiographic density |
Osmolality (37°C) | >1500 mOsm/kg H₂O | Hyperosmolar profile |
Ionic Character | Dimeric ionic compound | Requires sodium counterions |
Water Solubility | >500 mg/mL | Suitable for concentrated solutions |
Viscosity | Moderate (solution-dependent) | Injectable through fine catheters |
The hyperosmolality of ionic agents like ioglycamide disodium drove fundamental research into contrast media with improved physiological compatibility. Swedish radiologist Torsten Almén pioneered the conceptual breakthrough in the 1960s by hypothesizing that removing the ionic charge would dramatically reduce osmolality. His theoretical framework established that non-dissociating molecules could achieve isotonicity at diagnostically useful iodine concentrations – a radical departure from established ionic chemistry paradigms [3]. This triggered a chemical renaissance where pharmaceutical companies competed to synthesize stable non-ionic monomers.
Non-ionic agents fundamentally altered contrast media chemistry through three innovations:
The osmolality reduction was profound: non-ionic monomers (e.g., iohexol, iopamidol) delivered 300 mgI/mL at approximately 600 mOsm/kg – half the osmolality of ionic equivalents. This translated directly to reduced chemotoxicity and pain during vascular studies [5] [6]. For biliary applications, the non-ionic revolution arrived later due to formulation challenges, but ultimately yielded agents like iotroxate with superior patient tolerance over ioglycamide. The transition represented a thermodynamic paradigm shift – from exploiting ionic dissociation for solubility to leveraging molecular hydrophilicity through engineered hydrogen-bonding networks [3] [6].
The proliferation of contrast media chemistries exposed inconsistencies in naming practices, prompting standardization efforts. Ioglycamide disodium exemplifies historical naming patterns: the suffix "-amide" denoted the organic core structure, "io-" indicated iodine content, "glyc-" referenced glycolic acid derivatives, and "disodium" specified counterions. This chemically descriptive approach became problematic as molecular complexity increased, leading to confusion between similar-sounding agents (e.g., ioglycamide vs. iocetamic acid) and inconsistent application across jurisdictions [1].
In response, regulatory bodies established systematic nomenclature rules:
A pivotal 2017 consensus by the International Working Group on Radiopharmaceutical Chemistry codified rules for radiopharmaceuticals, emphasizing: 1) precise isotopic declaration (e.g., iodine-131 vs. iodine-123); 2) distinction between carrier-added and no-carrier-added preparations; and 3) standardized notation for chelate complexes in radio-metallic agents [1]. These rules retroactively clarified classifications for older agents like ioglycamide disodium, which would now be designated under IUPAC as 3,3'-[iminobis(2-oxoethane-2,1-diyl)]bis(2,4,6-triiodo-5-(methylamino)benzoic acid) disodium salt – though its established trivial name remains acceptable. Regulatory naming now prioritizes safety through clarity, ensuring each name conveys essential chemical attributes to prevent administration errors [1] [7].
Table 2: Evolution of Contrast Media Nomenclature Standards
Era | Naming Approach | Limitations | Regulatory Response |
---|---|---|---|
Pre-1980s | Trivial names (e.g., Ioglycamide) | Ambiguous structure/function relationship | None |
1980s-2000 | INN adoption (e.g., Iohexol) | Inconsistent application across regions | Harmonization via WHO INN program |
Post-2000 | Structure-based nomenclature | Complexity hindering clinical use | Dual trivial/IUPAC labeling requirement |
Post-2017 | Consensus radiopharmaceutical rules | Distinguishing diagnostic vs. therapeutic agents | Mandatory isotopic/chelate notation [1] |
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1